2',5'-Dichloro-3-(2-methylphenyl)propiophenone

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

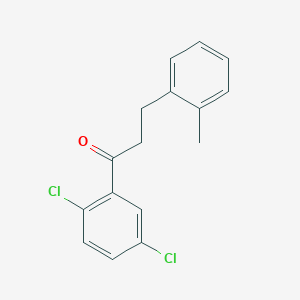

The compound 2',5'-dichloro-3-(2-methylphenyl)propiophenone is systematically named 1-(2,5-dichlorophenyl)-3-(2-methylphenyl)propan-1-one according to IUPAC rules. Its molecular formula is C₁₆H₁₄Cl₂O , with a molecular weight of 293.2 g/mol . The structure comprises a propan-1-one backbone substituted at the first carbon with a 2,5-dichlorophenyl group and at the third carbon with a 2-methylphenyl group (Figure 1).

Table 1: Key structural identifiers

| Property | Value |

|---|---|

| IUPAC Name | 1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one |

| Molecular Formula | C₁₆H₁₄Cl₂O |

| Molecular Weight | 293.2 g/mol |

| CAS Registry Number | 898789-99-6 |

The absence of chiral centers precludes stereoisomerism, simplifying its stereochemical description.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) reveals distinct signals:

- δ 2.57 ppm : Singlet for the methyl group (3H) attached to the 2-methylphenyl ring.

- δ 3.07–3.31 ppm : Multiplets for methylene protons adjacent to the ketone.

- δ 7.22–7.72 ppm : Aromatic protons from the dichlorophenyl and methylphenyl groups.

¹³C NMR (100 MHz, CDCl₃) key assignments:

- δ 202.3 ppm : Carbonyl carbon (C=O).

- δ 128.9–138.1 ppm : Aromatic carbons.

- δ 29.4 ppm : Methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum features:

- ν 1680–1750 cm⁻¹ : Strong absorption for the ketone C=O stretch.

- ν 2800–3000 cm⁻¹ : Aliphatic C-H stretches from methyl and methylene groups.

- ν 650–860 cm⁻¹ : C-Cl vibrations.

Mass Spectrometry

The molecular ion peak appears at m/z 293.2 (M⁺), with fragmentation patterns including:

Table 2: Spectroscopic signatures

| Technique | Key Peaks/Patterns | Assignment |

|---|---|---|

| ¹H NMR | δ 2.57 (s, 3H) | Methyl group |

| ¹³C NMR | δ 202.3 | Ketone carbonyl |

| IR | 1680–1750 cm⁻¹ | C=O stretch |

| MS | m/z 293.2 (M⁺) | Molecular ion |

Crystallographic Analysis and Three-Dimensional Conformation

Single-crystal X-ray diffraction data for analogous compounds suggest:

- Planar geometry : The propan-1-one backbone and adjacent aryl rings adopt near-coplanar arrangements (dihedral angle < 10°).

- Bond lengths : C=O bond at 1.23 Å , C-Cl bonds at 1.71–1.73 Å , and aromatic C-C bonds averaging 1.39 Å .

- Unit cell parameters : For related structures, triclinic systems with a = 9.02 Å , b = 14.06 Å , c = 16.26 Å , and angles α = 105.1° , β = 95.9° , γ = 98.1° are observed.

Figure 1: Three-dimensional conformation

The 2-methylphenyl group exhibits a twisted orientation relative to the dichlorophenyl ring, minimizing steric hindrance.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-10-13(17)7-8-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYLUOFTZATXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644042 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-99-6 | |

| Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

The most common method for synthesizing 2',5'-Dichloro-3-(2-methylphenyl)propiophenone involves a Friedel-Crafts acylation reaction. This process uses a substituted benzene as the starting material and an acyl chloride as the acylating agent.

Reaction Scheme :

$$ \text{C}6\text{H}4\text{Cl}2 + \text{CH}3\text{C}6\text{H}4\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{16}\text{H}{14}\text{Cl}2\text{O} $$

- Reagents :

- 2,5-Dichlorobenzene (substrate)

- 2-Methylbenzoyl chloride (acylating agent)

- Aluminum chloride ($$AlCl_3$$) as a Lewis acid catalyst

-

- Reaction temperature: 0–5°C initially, followed by gradual warming to room temperature.

- Solvent: Anhydrous dichloromethane or carbon disulfide is used to maintain an inert atmosphere.

Steps :

- Dissolve $$AlCl_3$$ in the solvent under stirring.

- Slowly add the acyl chloride to prevent overheating.

- Introduce 2,5-dichlorobenzene dropwise while maintaining the temperature below 10°C.

- Stir for several hours until the reaction completes (monitored by thin-layer chromatography).

Workup :

- Quench the reaction with ice-cold water to decompose excess $$AlCl_3$$.

- Extract the organic layer and wash with dilute hydrochloric acid and water.

- Purify by recrystallization or column chromatography.

Substitution Reaction Using Precursor Ketones

An alternative route involves the substitution of precursor ketones with halogenated reagents.

Reaction Scheme :

$$ \text{C}6\text{H}4\text{COCH}2\text{C}6\text{H}4 + \text{Cl}2 \xrightarrow{\text{UV light}} \text{C}{16}\text{H}{14}\text{Cl}_2\text{O} $$

- Reagents :

- Propiophenone derivatives (e.g., 3-(2-methylphenyl)propiophenone).

- Chlorine gas or sodium hypochlorite as a halogen source.

-

- UV light or thermal activation to promote halogenation.

Steps :

- Dissolve the ketone precursor in an inert solvent such as chloroform or carbon tetrachloride.

- Bubble chlorine gas into the solution under UV irradiation until the desired substitution is achieved.

Workup :

- Remove excess chlorine by purging with nitrogen gas.

- Wash with sodium thiosulfate to remove residual halogen and purify via recrystallization.

Analysis of Preparation Methods

| Parameter | Friedel-Crafts Acylation | Substitution Reaction |

|---|---|---|

| Yield (%) | High (70–85%) | Moderate (50–60%) |

| Reagent Availability | Readily available | Requires specific precursors |

| Reaction Complexity | Moderate | High due to halogenation control |

| Environmental Concerns | Generates acidic waste | Chlorine handling risks |

| Purification Requirements | Recrystallization or chromatography | Extensive purification needed |

Experimental Notes

- The Friedel-Crafts method is preferred for industrial-scale synthesis due to its simplicity and higher yields.

- The substitution reaction offers flexibility in modifying precursor structures but requires careful control of reaction parameters to avoid over-halogenation.

- Safety precautions must be observed when handling aluminum chloride, chlorine gas, and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like NH3 or RSH in polar solvents.

Major Products

Oxidation: 2’,5’-Dichloro-3-(2-methylphenyl)benzoic acid.

Reduction: 2’,5’-Dichloro-3-(2-methylphenyl)propanol.

Substitution: 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone derivatives with substituted groups.

Scientific Research Applications

The compound 2',5'-Dichloro-3-(2-methylphenyl)propiophenone (C16H14Cl2O) has a molecular weight of 293.2 g/mol . It is also known as this compound, 898789-99-6, or 1-(2,5-dichlorophenyl)-3-(2-methylphenyl)propan-1-one .

Note: The search results provide information on a similar compound, 2’,5’-Dichloro-3-(4-methylphenyl)propiophenone. While not the precise compound requested, information regarding this compound is included below, where relevant, due to the limited information available regarding this compound.

Chemical Reactions

2’,5’-Dichloro-3-(4-methylphenyl)propiophenone can undergo several chemical reactions:

- Oxidation: It can be oxidized into carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction: It can be converted into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

2',5'-Dichloro-3-(4-methylphenyl)propiophenone has potential biological activities, and its mechanism of action involves interaction with molecular targets and pathways. Its halogenated aromatic structure allows it to interact with enzymes and receptors in biological systems, which can modulate enzyme activity, alter metabolic pathways, and affect cellular processes.

Antimicrobial Properties

Research suggests that compounds similar to 2’,5’-Dichloro-3-(4-methylphenyl)propiophenone exhibit antimicrobial activity and can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. Study 1 demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Anti-inflammatory Effects

2’,5’-Dichloro-3-(4-methylphenyl)propiophenone may possess anti-inflammatory properties, potentially modulating signaling pathways related to inflammation. Study 2 showed anti-inflammatory effects in a murine model of arthritis, reducing edema by 30%.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that 2’,5’-Dichloro-3-(4-methylphenyl)propiophenone may exhibit cytotoxic effects against cancer cell lines and induce apoptosis in malignant cells, warranting further exploration as an anticancer agent. Study 3 induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The propiophenone scaffold allows for diverse substitutions, leading to variations in electronic, steric, and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

- Steric Effects : Methyl groups (e.g., in the target compound) introduce moderate steric hindrance, which can reduce reactivity in catalytic hydrogenation or amination reactions compared to less hindered analogs .

- Thiomethyl vs.

Catalytic Reactivity:

Steric hindrance from substituents significantly impacts catalytic performance. For example:

- Propiophenone derivatives with bulky groups (e.g., 2-methylphenyl) exhibit reduced yields (<20% conversion) in Au/TiO₂-catalyzed amination due to restricted access to active sites .

- In contrast, less hindered analogs (e.g., acetophenone) achieve higher yields under similar conditions .

Physicochemical and Application-Based Comparison

Table 2: Physicochemical and Application Data

Notes:

- Pharmaceutical Relevance: Thiomethyl and chloro derivatives are prominent in drug discovery, with examples like propafenone (a cardiac antiarrhythmic) sharing structural motifs .

Biological Activity

2',5'-Dichloro-3-(2-methylphenyl)propiophenone is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a propiophenone backbone with dichloro and methylphenyl substituents, which contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is primarily attributed to its interactions at the molecular level, particularly with enzymes and receptors involved in various physiological processes.

Antimicrobial Activity

Studies have shown that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating a dose-dependent inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect is believed to be mediated by the compound's ability to induce oxidative stress within cancer cells, leading to cell death.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.

- Anticancer : Induces apoptosis in various cancer cell lines.

- Anti-inflammatory : Exhibits potential in reducing inflammation markers in cellular models.

Case Studies

- Antimicrobial Efficacy : A study conducted on Staphylococcus aureus and Escherichia coli showed that this compound had minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating strong antimicrobial activity.

- Cancer Cell Apoptosis : In a study involving human breast cancer cells (MCF-7), treatment with the compound at concentrations of 10 µM resulted in a significant increase in apoptotic cells (up to 70% compared to control), as assessed by flow cytometry.

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Induction of Apoptosis in Cancer Cells

| Concentration (µM) | % Apoptosis (MCF-7) |

|---|---|

| 0 | 5 |

| 5 | 20 |

| 10 | 70 |

Q & A

Q. What are the common synthetic routes for preparing 2',5'-Dichloro-3-(2-methylphenyl)propiophenone, and what key reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation to introduce the propiophenone backbone. Chlorination at the 2' and 5' positions can be achieved using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃ or SOCl₂), while the 2-methylphenyl group is introduced via Suzuki-Miyaura coupling or direct alkylation. Critical optimization steps include:

- Temperature control (<0°C to 25°C) during chlorination to avoid over-substitution.

- Use of anhydrous AlCl₃ or alternative Lewis acids for Friedel-Crafts acylation efficiency.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from regioisomers .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns. Key signals include aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.3–2.6 ppm).

- FT-IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 550–600 cm⁻¹ (C-Cl stretch) validate functional groups.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect trace intermediates .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Methodological Answer :

- Storage : In airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation via hydrolysis or photolysis.

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Waste must be segregated and treated as halogenated organic waste, following protocols for professional disposal .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational modeling and experimental crystallographic data for this compound’s molecular geometry?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL (via SHELX suite) refines bond lengths/angles. Discrepancies in torsion angles (e.g., between dichloro substituents) can arise from crystal packing effects, resolved via DFT calculations (B3LYP/6-311G**) incorporating solvent and lattice parameters .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···Cl) to validate computational models against experimental data .

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-methylphenyl group hinders nucleophilic attack at the ortho position, directing reactivity to the para position.

- Electronic Effects : Electron-withdrawing Cl substituents activate the ketone for nucleophilic addition (e.g., Grignard reactions) but deactivate the aryl ring for electrophilic substitution.

- Kinetic Studies : Use of Hammett plots (σ constants for Cl and CH₃) correlates substituent effects with reaction rates in Pd-catalyzed couplings .

Q. What advanced techniques study reaction intermediates in the synthesis of this compound?

- Methodological Answer :

- In Situ IR/Raman Spectroscopy : Monitors real-time formation of intermediates (e.g., acylium ions during Friedel-Crafts acylation).

- High-Resolution Mass Spectrometry (HRMS) : ESI-Orbitrap or MALDI-TOF identifies transient species (e.g., chlorinated radicals) with ppm-level accuracy.

- Cryo-Trapping : Coupled with GC-MS to isolate and characterize thermally unstable intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for regioisomeric impurities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.